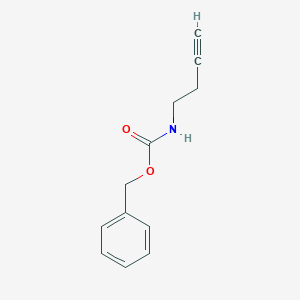
オキサゾール-5-カルボキサミド
概要
説明
Oxazole-5-carboxamide is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry
科学的研究の応用
Oxazole-5-carboxamide has a wide range of scientific research applications:
作用機序
Target of Action
Oxazole-5-carboxamide is a heterocyclic compound with a wide spectrum of biological activities Oxazole derivatives are known to interact with various receptors and enzymes in the biological environment due to their electron-abundant aspect .
Mode of Action
It’s known that oxazole compounds can interact with their targets through unique specific interactions . For instance, some oxazole compounds were envisioned to be formal imidazole mimics, placing a long pair of electrons to the DNA minor groove .
Biochemical Pathways
Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that Oxazole-5-carboxamide may affect multiple biochemical pathways.
Result of Action
Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties . This suggests that Oxazole-5-carboxamide may have diverse molecular and cellular effects.
生化学分析
Biochemical Properties
Oxazole-5-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxazole-5-carboxamide has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these kinases, oxazole-5-carboxamide can modulate cellular processes such as proliferation and apoptosis. Additionally, oxazole-5-carboxamide interacts with proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .
Cellular Effects
Oxazole-5-carboxamide exerts a range of effects on different types of cells and cellular processes. In cancer cells, oxazole-5-carboxamide has been found to induce apoptosis, a form of programmed cell death, by activating specific signaling pathways. This compound also affects gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. Furthermore, oxazole-5-carboxamide influences cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the production of key metabolites .
Molecular Mechanism
The molecular mechanism of action of oxazole-5-carboxamide involves several key interactions at the molecular level. This compound binds to specific sites on target enzymes and proteins, leading to their inhibition or activation. For example, oxazole-5-carboxamide binds to the active site of kinases, preventing their phosphorylation activity. This inhibition disrupts downstream signaling pathways, ultimately affecting cellular functions such as growth and survival. Additionally, oxazole-5-carboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oxazole-5-carboxamide have been observed to change over time. The stability of oxazole-5-carboxamide is an important factor in its long-term efficacy. Studies have shown that oxazole-5-carboxamide is relatively stable under physiological conditions, but it can undergo degradation over extended periods. This degradation can lead to a reduction in its biological activity. Long-term studies have also indicated that oxazole-5-carboxamide can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of oxazole-5-carboxamide vary with different dosages in animal models. At lower doses, oxazole-5-carboxamide has been shown to exert therapeutic effects without significant toxicity. At higher doses, oxazole-5-carboxamide can cause adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of oxazole-5-carboxamide and its metabolites in the liver and kidneys. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome .
Metabolic Pathways
Oxazole-5-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then undergo further biotransformation or be excreted from the body. Oxazole-5-carboxamide also interacts with cofactors such as NADH and FAD, which are essential for its metabolic activity. The effects of oxazole-5-carboxamide on metabolic flux and metabolite levels have been studied, revealing its impact on key metabolic pathways .
Transport and Distribution
The transport and distribution of oxazole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. Oxazole-5-carboxamide can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane. Once inside the cell, oxazole-5-carboxamide can interact with intracellular binding proteins, which facilitate its distribution to various cellular compartments. The localization and accumulation of oxazole-5-carboxamide within tissues can influence its therapeutic efficacy and toxicity .
Subcellular Localization
Oxazole-5-carboxamide exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications. For example, oxazole-5-carboxamide can be directed to the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression. The subcellular localization of oxazole-5-carboxamide is crucial for its therapeutic effects, as it determines the sites of its action within the cell .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of oxazole-5-carboxamide typically involves the cyclization of β-hydroxy amides with aldehydes. One common method includes the reaction of α-hydroxyamino ketones with aldehydes in the presence of sulfuric acid and acetic anhydride . Another approach involves the condensation of ethyl bromopyruvate with urea in ethanol under reflux conditions, followed by Boc-protection and saponification .
Industrial Production Methods: Industrial production of oxazole-5-carboxamide may utilize similar synthetic routes but on a larger scale. The use of magnetic nanocatalysts has been explored to enhance the efficiency and eco-friendliness of the synthesis process . These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet, making them suitable for industrial applications.
化学反応の分析
Types of Reactions: Oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-5-carboxylic acid.
Reduction: Reduction reactions can convert oxazole-5-carboxamide to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like dimethylaminopropylamine and sodium hydride are employed under mild conditions.
Major Products Formed:
Oxidation: Oxazole-5-carboxylic acid.
Reduction: Oxazole-5-amine.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
類似化合物との比較
- Oxazole-4-carboxamide
- Oxazole-2-carboxamide
- Isoxazole-5-carboxamide
- Thiazole-5-carboxamide
Comparison: Oxazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. For instance, oxazole-4-carboxamide and oxazole-2-carboxamide may exhibit different pharmacological properties due to variations in their molecular structures. Isoxazole-5-carboxamide and thiazole-5-carboxamide, while similar in structure, contain different heteroatoms, leading to diverse reactivity and biological effects .
特性
IUPAC Name |
1,3-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c5-4(7)3-1-6-2-8-3/h1-2H,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNFUCNDPLBTMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624697 | |
| Record name | 1,3-Oxazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158178-93-9 | |
| Record name | 1,3-Oxazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-oxazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



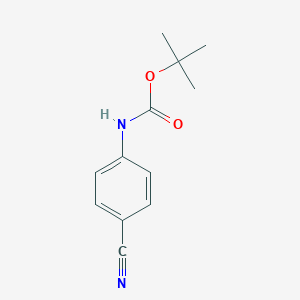
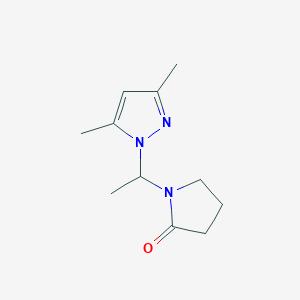
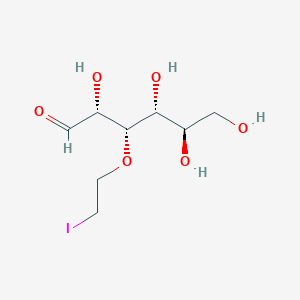

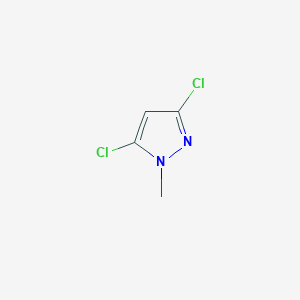
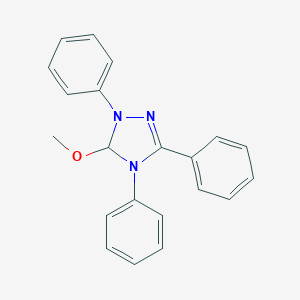

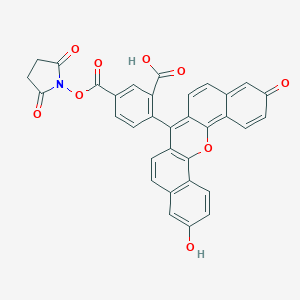

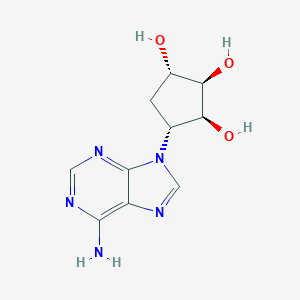

![(1R,3Z,5S,8Z,12Z,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B136618.png)
